molecular formula C11H14N2O B14082919 (R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

Cat. No.: B14082919
M. Wt: 190.24 g/mol
InChI Key: RETLCOJLSHBJEZ-SNVBAGLBSA-N
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Description

®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is a chiral compound with a unique structure that includes an azepine ring fused with a benzene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and methyl ketones.

    Cyclization: The key step involves the cyclization of the intermediate to form the azepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one: Lacks the chiral center, making it less specific in its interactions.

    1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-thione: Contains a sulfur atom, which can alter its chemical and biological properties.

    1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-ol: Contains a hydroxyl group, which can affect its solubility and reactivity.

Uniqueness

®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is unique due to its chiral center, which allows for specific interactions with biological targets. This specificity can lead to more targeted and effective applications in various fields.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(5R)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m1/s1

InChI Key

RETLCOJLSHBJEZ-SNVBAGLBSA-N

Isomeric SMILES

CN1CCC2=CC=CC=C2[C@H](C1=O)N

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1=O)N

Origin of Product

United States

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